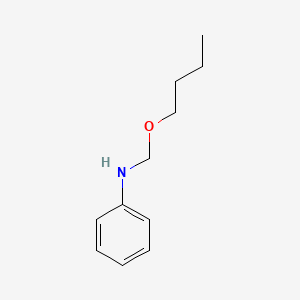

N-(Butoxymethyl)aniline

Description

Properties

CAS No. |

116472-03-8 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(butoxymethyl)aniline |

InChI |

InChI=1S/C11H17NO/c1-2-3-9-13-10-12-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |

InChI Key |

CLUISJNSBXHWCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCNC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Iridium-Catalyzed N-Alkylation with Methanol Derivatives

The iridium-catalyzed N-methylation of aniline with methanol, as demonstrated by García et al., provides a foundational framework for adapting similar conditions to install butoxymethyl groups. In this system, [Ir(cod)Cl]₂ paired with Cs₂CO₃ facilitates the transfer of methyl groups from methanol to aniline at 423 K, achieving 97% conversion. By substituting methanol with butanol derivatives (e.g., butoxymethanol), this method could theoretically enable the direct introduction of the butoxymethyl moiety.

Critical parameters include:

- Catalyst loading : 0.5–2 mol% iridium complex

- Base stoichiometry : 50 mol% Cs₂CO₃

- Temperature : 383–423 K (higher temperatures favor conversion but risk decomposition)

A proposed adaptation involves reacting aniline with butoxymethanol in the presence of the iridium catalyst, though steric hindrance from the butoxy group may necessitate increased catalyst loading or prolonged reaction times.

Boron-Mediated Dehydration in Etherification Reactions

Boric Acid as a Chemical Dehydrating Agent

Patent CN101475501B details the use of metaboric anhydride (derived from boric acid) to drive formylation reactions by removing water. This approach could be repurposed for synthesizing N-(butoxymethyl)aniline by substituting formic acid with butoxyacetic acid. The method involves:

- Refluxing boric acid in toluene to generate metaboric anhydride.

- Adding butoxyacetic acid and aniline at 60–90°C to form the target compound while sequestering water.

Key data from analogous reactions:

| Parameter | Value | Source |

|---|---|---|

| Boric acid stoichiometry | 1.8–2.6 mol/mol aniline | |

| Reaction time | 4.5 hours (99% conversion) | |

| Yield | 91.9% (after distillation) |

This method avoids azeotropic water removal, simplifying the setup compared to traditional Dean-Stark apparatus.

Phosphorus Oxychloride-Mediated Condensation

Vilsmeier-Haack-Type Formylation Adaptations

The synthesis of 2,4-dimethoxybenzaldehyde via phosphorus oxychloride (POCl₃) and N-methylformanilide suggests a pathway for butoxymethyl group installation. Replacing N-methylformanilide with N-(butoxymethyl)aniline precursors could yield the desired product through a Vilsmeier-Haack reaction mechanism:

- Formylation : POCl₃ activates the formamide derivative to generate an electrophilic species.

- Electrophilic substitution : The activated species reacts with aniline derivatives at ortho/para positions.

Experimental conditions from analogous syntheses:

- POCl₃ stoichiometry : 0.9 mol/mol substrate

- Temperature : 80–90°C

- Isolation yield : 74.9–82.4% after vacuum distillation

Alkylation via Branched Alkenes

Hydroalkylation of Aniline with 4-Methyl-1-pentene

Patent EP2181088A1 describes the synthesis of 2-(1,3-dimethylbutyl)aniline via hydroalkylation using 4-methyl-1-pentene. While this method targets branched alkyl groups, the reaction conditions (260°C, 100 psig) and liquid-phase catalysis could be modified for butoxymethyl installation by substituting the alkene with a butoxymethyl-containing olefin.

Optimized parameters include:

- Aniline conversion : 55.6% (to minimize byproducts)

- Catalyst : Homogeneous acidic catalysts (undisclosed)

- Yield : 37.6% (based on aniline charged)

Solvent-Mediated Amidation and Etherification

Xylene as a High-Boiling Solvent for Condensation

The synthesis of N-(arylalkyl)-benzothiazinecarboxamides in boiling xylene highlights the solvent’s utility in facilitating etherification. Applying similar conditions:

- Mix aniline with butoxymethyl chloride in xylene.

- Reflux at 150°C to drive HCl elimination.

- Isolate via ethanol recrystallization.

Critical factors:

- Water exclusion : Prevents hydrolysis of the butoxymethyl group.

- Reaction time : 1–8 hours (monitored by TLC).

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for N-(butoxymethyl)aniline synthesis:

Chemical Reactions Analysis

Types of Reactions

N-(Butoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: N-(Butoxymethyl)aniline can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(Butoxymethyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: N-(Butoxymethyl)aniline is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Butoxymethyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, which can alter its chemical structure and properties. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Key Observations:

Substituent Size and Reactivity :

- The butoxymethyl group (-CH₂-O-C₄H₉) provides greater steric bulk compared to methoxymethyl (-CH₂-O-CH₃), reducing nucleophilic reactivity but improving lipid solubility .

- N,N-Dimethylaniline lacks an ether linkage, leading to higher basicity (pKa ~5.1) compared to N-(butoxymethyl)aniline (predicted pKa ~4.5) .

Biological and Environmental Impact :

- Butachlor (a derivative of N-(butoxymethyl)aniline) is banned near water bodies due to LC50 values <1 ppm for fish, whereas N-benzylaniline derivatives show lower acute toxicity .

- 2-Chloro-N-(methoxymethyl)aniline is prioritized in drug discovery for its balance of solubility and metabolic stability .

Synthetic Complexity :

- Ether-containing derivatives (e.g., N-(butoxymethyl)aniline) require multi-step synthesis with precise stoichiometry (e.g., 1.5:1 formaldehyde ratio in ), unlike simpler alkylation reactions for N-benzylaniline .

Functional Group Comparison

A. Ether vs. Alkyl Substituents

B. Chlorinated Derivatives

- 2-Chloro-N-(methoxymethyl)aniline : The electron-withdrawing Cl atom at C2 directs electrophilic substitution to C4/C6 positions, useful for regioselective coupling in pharmaceuticals .

- Butachlor : Chlorine increases herbicidal activity but also environmental persistence, leading to bioaccumulation concerns .

Industrial and Research Relevance

- Pharmaceuticals : Methoxymethyl analogues are preferred for oral drug formulations due to lower molecular weight than butoxymethyl derivatives .

- Agrochemicals : Butoxymethyl groups optimize soil adhesion and rainfastness in herbicides .

- Materials Science : Para-substituted ether-aniline derivatives (e.g., N-(4-butoxybenzyl)aniline) exhibit liquid crystalline properties under thermal analysis .

Q & A

Q. How do substituents on the aniline ring impact the electronic properties of N-(Butoxymethyl)aniline?

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., nitro) decrease amine basicity (pKa ~4.5 vs. 5.2 for unsubstituted). UV-Vis spectroscopy reveals λmax shifts (250→270 nm) with substituents .

- Practical Implications : Adjust reaction pH in downstream applications (e.g., coordination chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.